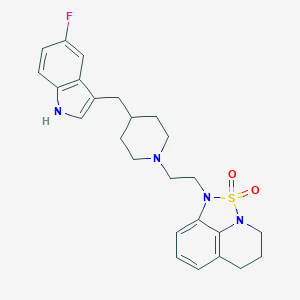![molecular formula C4H4N6O3 B138993 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 132029-06-2](/img/structure/B138993.png)
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as DPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of nitric oxide donors and has been studied for its ability to release nitric oxide in a controlled manner. In
作用機序
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine releases nitric oxide through a process called nitrosation. The compound reacts with thiols and amines in the body to form S-nitrosothiols and N-nitrosamines, respectively. These compounds then release nitric oxide, which can activate various signaling pathways in the body. Nitric oxide is a potent vasodilator and can also regulate neurotransmitter release, immune function, and cell proliferation.
生化学的および生理学的効果
The release of nitric oxide by 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine can have various biochemical and physiological effects. In the cardiovascular system, nitric oxide induces vasodilation and reduces blood pressure. In the nervous system, nitric oxide regulates neurotransmitter release and can improve cognitive function. Nitric oxide also plays a role in immune function and can modulate inflammation. In cancer cells, nitric oxide can induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several advantages as a research tool. It can release nitric oxide in a controlled manner, allowing for precise modulation of signaling pathways. It is also stable and can be stored for long periods of time. However, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has some limitations as well. It can react with other compounds in the body, leading to the formation of unwanted byproducts. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to improve cognitive function and protect neurons from oxidative stress, making it a promising candidate for further study. Another area of interest is its potential use in cancer therapy. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential anti-tumor agent. Further research is needed to explore these and other potential applications of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
合成法
The synthesis of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting compound is then treated with sodium nitrite and acetic acid to yield 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been studied for its ability to protect neurons from oxidative stress and improve cognitive function. In cardiovascular research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce vasodilation and reduce blood pressure. In cancer research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential anti-tumor effects.
特性
CAS番号 |
132029-06-2 |
|---|---|
製品名 |
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
分子式 |
C4H4N6O3 |
分子量 |
184.11 g/mol |
IUPAC名 |
N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine |
InChI |
InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10) |
InChIキー |
CJCGDHSEWFLYPQ-UHFFFAOYSA-N |
異性体SMILES |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
SMILES |
C12=NON=C1N=C(C(=N2)NO)NO |
正規SMILES |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
同義語 |
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



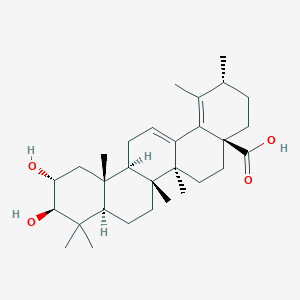
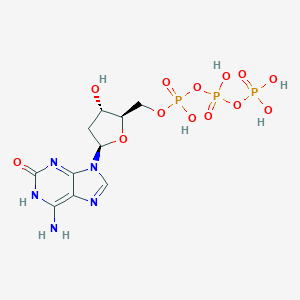

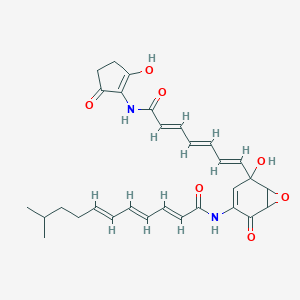
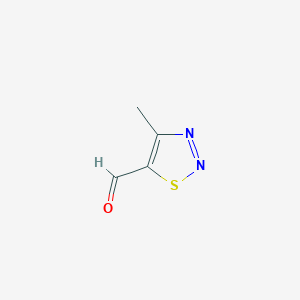

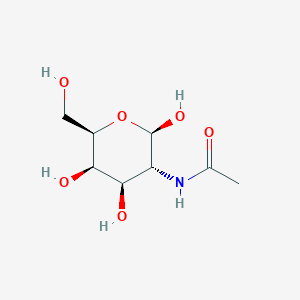
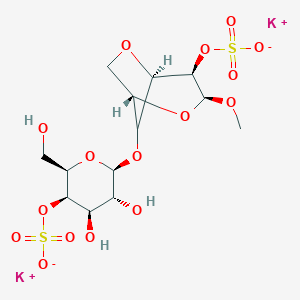
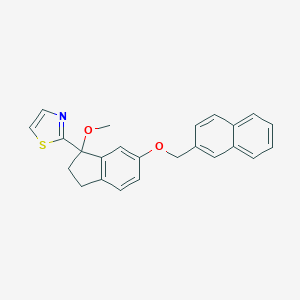
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
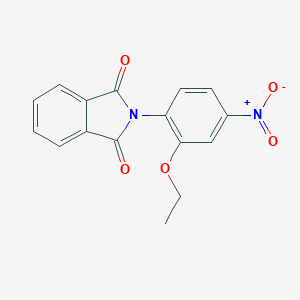
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
